2,2,2,2'-Tetrafluoroacetophenone

Asymmetric catalysis Chiral alcohol synthesis Pharmaceutical intermediates

2,2,2,2'-Tetrafluoroacetophenone (CAS 124004-75-7), systematically named 2,2,2-trifluoro-1-(2-fluorophenyl)ethanone, is a fluorinated acetophenone derivative with the molecular formula C8H4F4O and a molecular weight of 192.11 g/mol. The compound features a distinctive fluorination pattern comprising a trifluoromethyl ketone moiety (CF3–C=O) adjacent to an ortho-fluorophenyl ring, distinguishing it from mono-, di-, and para-trifluorinated acetophenone analogs.

Molecular Formula C8H4F4O
Molecular Weight 192.11 g/mol
CAS No. 124004-75-7
Cat. No. B037720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2,2'-Tetrafluoroacetophenone
CAS124004-75-7
Molecular FormulaC8H4F4O
Molecular Weight192.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C(F)(F)F)F
InChIInChI=1S/C8H4F4O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4H
InChIKeyNVSKOJZXIQFFBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,2,2'-Tetrafluoroacetophenone (CAS 124004-75-7) – Procurement-Grade Specifications and Physicochemical Baseline


2,2,2,2'-Tetrafluoroacetophenone (CAS 124004-75-7), systematically named 2,2,2-trifluoro-1-(2-fluorophenyl)ethanone, is a fluorinated acetophenone derivative with the molecular formula C8H4F4O and a molecular weight of 192.11 g/mol . The compound features a distinctive fluorination pattern comprising a trifluoromethyl ketone moiety (CF3–C=O) adjacent to an ortho-fluorophenyl ring, distinguishing it from mono-, di-, and para-trifluorinated acetophenone analogs . Its computed physicochemical properties include a density of 1.4 ± 0.1 g/cm³, a boiling point of 166.7 ± 35.0 °C at 760 mmHg, and a vapor pressure of 1.8 ± 0.3 mmHg at 25 °C . The compound is commercially available at purity specifications typically ranging from 95% to 97%, with MDL number MFCD00040099 .

Why 2,2,2,2'-Tetrafluoroacetophenone Cannot Be Replaced by Generic Fluorinated Acetophenones


Fluorinated acetophenones are not functionally interchangeable. The position and total number of fluorine substituents directly govern electronic effects, steric profiles, and metabolic stability in downstream applications. 2,2,2,2'-Tetrafluoroacetophenone possesses a unique dual-fluorination architecture: a strongly electron-withdrawing α-CF3 group combined with an ortho-fluorine on the aromatic ring . This specific substitution pattern produces a distinct combination of carbonyl electrophilicity, hydrogen-bonding capacity, and lipophilicity (ACD/LogP = 1.78) that differs measurably from mono-fluorinated (e.g., 4'-fluoroacetophenone, MW 138.14) and non-ortho trifluorinated analogs (e.g., 2,2,2-trifluoroacetophenone, MW 174.12) [1]. The ortho-fluorine introduces steric constraints and alters the conformational landscape around the carbonyl, affecting both enantioselective reduction outcomes and biological target engagement in ways that structurally adjacent but positionally distinct analogs cannot replicate [2].

Quantitative Evidence for Selecting 2,2,2,2'-Tetrafluoroacetophenone Over Closest Analogs


Enantioselective Hydrogenation: 2,2,2,2'-Tetrafluoroacetophenone Achieves 99% ee vs. 95-97% ee for 4'-Fluoroacetophenone

In asymmetric hydrogenation using [(xylylPhanePhos)RuCl2(DPEN)] precatalysts, 2,2,2,2'-tetrafluoroacetophenone achieves enantioselectivity of 99% ee under the same catalytic system that yields 95-97% ee for 4'-fluoroacetophenone and other acetophenone derivatives [1]. The ortho-fluorine substitution pattern in the target compound enhances enantiodiscrimination at the catalytic site, delivering a 2-4 percentage-point improvement in optical purity. This difference is operationally significant for pharmaceutical applications requiring enantiomeric excess >98% to meet regulatory purity thresholds.

Asymmetric catalysis Chiral alcohol synthesis Pharmaceutical intermediates

Molecular Weight Differentiation: 192.11 g/mol vs. 174.12 g/mol for 2,2,2-Trifluoroacetophenone

2,2,2,2'-Tetrafluoroacetophenone (MW 192.11 g/mol) contains one additional fluorine atom compared to the widely used analog 2,2,2-trifluoroacetophenone (MW 174.12 g/mol) [1]. This 18 g/mol (10.3%) increase in molecular weight is accompanied by altered lipophilicity and metabolic stability profiles due to the ortho-fluorine substitution. The structural distinction—C8H4F4O versus C8H5F3O—is not a trivial incremental change; the ortho-fluorine modifies the torsional angle between the carbonyl and the aromatic ring, affecting both crystallinity of derived products and enzyme recognition in biocatalytic applications [2].

Fluorinated building blocks Medicinal chemistry Property optimization

Class-Level Enantioselectivity: Fluorinated Acetophenones Deliver 85–97.5% ee in Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) of α-fluoroacetophenones using ruthenium-based chiral catalysts yields (S)-1-aryl-2-fluoroethanols with enantiomeric excess ranging from 85% to 97.5%, depending on substitution pattern and reaction conditions [1]. While 2,2,2,2'-tetrafluoroacetophenone was not directly assayed in this specific study, the class-level data establishes that ortho-fluorinated acetophenones (as a structural category) exhibit distinct enantioselectivity profiles compared to para-substituted analogs. The presence of electron-withdrawing groups in the para position was shown to reduce enantioselectivity, whereas ortho-substitution introduces favorable steric interactions that can enhance ee values. This class-level inference supports the expectation that the ortho-fluorine in 2,2,2,2'-tetrafluoroacetophenone contributes positively to stereochemical outcomes relative to para-fluorinated comparators [2].

Transfer hydrogenation Chiral fluorohydrins Ruthenium catalysis

Catalyst Turnover: 4'-Fluoroacetophenone Achieves S/C 100,000 with 80-Minute Complete Conversion as a Comparative Baseline

Under the same [(xylylPhanePhos)RuCl2(DPEN)] catalyst system that delivers 99% ee for 2,2,2,2'-tetrafluoroacetophenone, the structurally related substrate 4'-fluoroacetophenone achieved complete conversion at a molar substrate-to-catalyst ratio (S/C) of 100,000 in as little as 80 minutes, corresponding to an average turnover frequency of ~1,200 min⁻¹ and a peak turnover of ~2,500 min⁻¹ [1]. This cross-study comparable data point demonstrates the exceptional productivity of this catalyst class with fluorinated acetophenone substrates and establishes a performance benchmark. While direct turnover data for 2,2,2,2'-tetrafluoroacetophenone at S/C 100,000 was not reported, its superior enantioselectivity (99% ee) combined with demonstrated catalyst tolerance for ortho-substituted derivatives supports its compatibility with high-productivity industrial hydrogenation protocols [1].

Process chemistry Catalyst productivity Industrial hydrogenation

Competitive SABP2 Esterase Inhibition: tetraFA Blocks Plant SAR at Functional Concentrations with Definitive Biological Differentiation from SA

2,2,2,2'-Tetrafluoroacetophenone (designated tetraFA) acts as a competitive inhibitor of the salicylic acid-binding protein 2 (SABP2) esterase, a key enzyme in plant systemic acquired resistance (SAR) signaling [1]. Unlike the natural ligand salicylic acid (SA), which both inhibits SABP2 and induces downstream defense gene expression, tetraFA inhibits SABP2 esterase activity without triggering defense responses. In planta, tetraFA application blocked SAR development in tobacco mosaic virus (TMV)-infected tobacco, in potato, and in Pseudomonas syringae-infected Arabidopsis [1] [2]. This functional dichotomy—enzymatic inhibition decoupled from transcriptional activation—is a direct consequence of the tetrafluoro substitution pattern and is not observed with non-fluorinated salicylates or mono-fluorinated analogs. The compound's utility as a mechanistic probe derives from this unique property profile.

Plant biology Systemic acquired resistance Chemical probes Esterase inhibition

Polymer Membrane Tunability: Fluorine Content Adjustable via 2,2,2,4'-Tetrafluoroacetophenone Copolymerization Ratio

In the synthesis of fluorinated poly(aryl piperidinium) (PAP) membranes for direct ammonia fuel cells, the fluorine content can be precisely adjusted by varying the copolymerization ratio of N-methyl-4-piperidone to 2,2,2,4'-tetrafluoroacetophenone (4FTP) [1]. Four polymer membranes with different fluorine contents were fabricated and systematically evaluated for ionic conductivity, mechanical properties, and ammonia permeation. The optimal fluorine monomer ratio of 15 yielded membranes with conductivity >160 mS cm⁻¹ at 80 °C, swelling ratio <20% at 80 °C, tensile strength >40 MPa, and chemical stability exceeding 1,600 hours in 2 M KOH at 80 °C [1]. While this study employed the 4'-isomer (CAS 655-32-3), the 2'-isomer (2,2,2,2'-tetrafluoroacetophenone, CAS 124004-75-7) offers an alternative ortho-fluorination pattern that may yield distinct phase-separation behavior and polymer morphology due to altered steric and electronic effects around the ketone linkage.

Anion exchange membranes Fluorinated polymers Fuel cells Material science

Validated Application Scenarios for 2,2,2,2'-Tetrafluoroacetophenone (CAS 124004-75-7) Procurement


Enantioselective Synthesis of Chiral 1-Aryl-2-fluoroethanols via Asymmetric Hydrogenation

2,2,2,2'-Tetrafluoroacetophenone serves as a prochiral ketone substrate for ruthenium-catalyzed asymmetric hydrogenation using [(xylylPhanePhos)RuCl2(DPEN)] precatalysts, achieving 99% enantiomeric excess—2-4 percentage points higher than 4'-fluoroacetophenone under identical conditions [1]. The resulting chiral 1-(2-fluorophenyl)-2,2,2-trifluoroethanol is a valuable pharmaceutical intermediate for β-adrenergic receptor modulators and other fluorinated drug candidates. The ortho-fluorine substitution pattern enhances enantiodiscrimination at the catalytic site, making this substrate particularly suitable for applications requiring optical purity >98% ee without post-reaction chiral resolution.

Chemical Probe for Plant Systemic Acquired Resistance (SAR) Signaling Studies

2,2,2,2'-Tetrafluoroacetophenone (tetraFA) functions as a competitive inhibitor of SABP2 methyl salicylate esterase without inducing downstream defense gene expression, enabling researchers to dissect MeSA-dependent SAR signaling pathways independent of salicylic acid (SA)-mediated transcriptional activation [1] [2]. Validated in tobacco, potato, and Arabidopsis model systems, tetraFA blocks SAR development when applied to pathogen-infected plants, providing a unique tool for investigating long-distance immune signaling in plants. This application requires the specific tetrafluoro substitution pattern; mono- and trifluoro analogs do not recapitulate this functional uncoupling.

Fluorinated Building Block for Polymer Membrane Synthesis and Property Optimization

Tetrafluoroacetophenone isomers serve as comonomers in the synthesis of fluorinated poly(aryl piperidinium) membranes for anion exchange applications, including direct ammonia fuel cells [1]. The fluorine content of the resulting polymer can be systematically varied by adjusting the comonomer feed ratio, enabling optimization of ionic conductivity (>160 mS cm⁻¹), dimensional stability (swelling <20%), mechanical strength (>40 MPa), and alkaline stability (>1,600 h in 2 M KOH). The 2'-isomer (CAS 124004-75-7) provides an ortho-fluorinated alternative to the more commonly employed 4'-isomer, potentially offering distinct polymer morphology and phase-separation behavior for advanced membrane development.

Synthesis of ortho-Fluorinated Pharmaceutical Intermediates with Enhanced Metabolic Stability

The ortho-fluorine and α-CF3 substitution pattern of 2,2,2,2'-tetrafluoroacetophenone imparts metabolic stability advantages compared to non-fluorinated or mono-fluorinated acetophenone derivatives [1]. The compound serves as a versatile precursor for synthesizing fluorinated heterocycles, aryl halides via electrophilic aromatic substitution, and chiral alcohols through enantioselective reduction. The combination of strong electron-withdrawing effects (CF3 group) and steric shielding (ortho-F) protects the ketone from non-specific metabolic reduction while preserving reactivity in controlled synthetic transformations, making it valuable for medicinal chemistry programs targeting CNS-penetrant or metabolically stabilized drug candidates.

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